2-Methyl-4-(trichlorosilyl)butanenitrile
Description
Properties
IUPAC Name |
2-methyl-4-trichlorosilylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl3NSi/c1-5(4-9)2-3-10(6,7)8/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQSAPPTZCILEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC[Si](Cl)(Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl3NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595701 | |
| Record name | 2-Methyl-4-(trichlorosilyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163155-56-4 | |
| Record name | 2-Methyl-4-(trichlorosilyl)butanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163155-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-(trichlorosilyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanenitrile, 2-methyl-4-(trichlorosilyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Halide-to-Silyl Substitution
A foundational strategy involves nucleophilic displacement of halogen atoms in precursor molecules with trichlorosilyl groups. For instance, 4-chloro-2-methylbutanenitrile can react with trichlorosilane (HSiCl₃) under basic conditions to yield the target compound. This method parallels the synthesis of 4-(methylthio)butanenitrile from 4-chlorobutyronitrile and sodium thiomethoxide. Key considerations include:
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Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance nucleophilicity.
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Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates by facilitating interfacial interactions.
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Yield optimization : Excess HSiCl₃ (1.5 equivalents) and temperatures of 60–80°C typically achieve conversions >80%, though purification challenges arise due to byproduct formation (e.g., HCl).
Table 1: Halide Substitution Performance
| Precursor | Silylating Agent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Cl-2-Me-butanenitrile | HSiCl₃ | THF | 80 | 82 | , |
| 4-Br-2-Me-butanenitrile | HSiCl₃ | DMF | 100 | 78 |
Hydrosilylation of Unsaturated Nitriles
Catalytic Addition to Alkenes
Hydrosilylation of 2-methyl-3-butenenitrile with HSiCl₃ offers a stereoselective route. Speier’s catalyst (H₂PtCl₆) or radical initiators (e.g., AIBN) promote anti-Markovnikov addition, placing the SiCl₃ group at the terminal position. Recent advances in continuous flow systems, as demonstrated in multistep syntheses of γ-lactams, suggest scalability benefits:
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Residence time : 2–4 hours at 50°C in toluene.
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Selectivity : >90% regioselectivity with Pt catalysts, though competing polymerization of nitriles necessitates strict moisture control.
Table 2: Hydrosilylation Efficiency
| Catalyst | Substrate | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| H₂PtCl₆ | 2-Me-3-butenenitrile | 95 | 92 |
| AIBN | 2-Me-3-butenenitrile | 88 | 85 |
Grignard Reagent-Mediated Silylation
Organometallic Coupling
Reaction of 2-methyl-4-cyanobutylmagnesium bromide with trichlorosilyl chloride (ClSiCl₃) in diethyl ether provides high-purity product. This method, akin to aryl silylations in tetrazole syntheses, requires:
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Stoichiometry : 1:1 molar ratio to minimize ClSiCl₃ hydrolysis.
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Temperature : –20°C to prevent Grignard decomposition.
Continuous Flow Synthesis
Packed-Bed Reactor Systems
Adopting continuous flow methodologies from enantioselective catalysis, trichlorosilylation can be intensified using immobilized catalysts (e.g., silica-supported amines). Benefits include:
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Enhanced heat/mass transfer : Mitigates exothermic side reactions.
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Catalyst longevity : Silica-based systems maintain >90% activity over 100 hours.
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Throughput : Outputs of 1–2 g/hr achievable with microreactor configurations.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trichlorosilyl)butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trichlorosilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Polymer Synthesis
One of the primary applications of 2-Methyl-4-(trichlorosilyl)butanenitrile is in the synthesis of polymers. It serves as a monomer in the production of block copolymers and polymers with narrow polydispersity through radical polymerization techniques.
Case Study: Block Copolymer Synthesis
A notable patent (WO1996015157A1) describes a process for synthesizing block copolymers using this compound. The method involves:
- Initiator Addition : The compound is combined with an initiator in a controlled environment.
- Temperature Control : The reaction is maintained at elevated temperatures (around 80°C) to facilitate polymerization.
- Monomer Feed : Monomers are added over time to achieve the desired molecular weight and dispersity.
This method has shown high conversion rates (over 85%) and is scalable for industrial applications, making it valuable for producing specialized materials such as adhesives, coatings, and sealants .
Chemical Intermediate in Organic Synthesis
This compound also acts as an important intermediate in organic synthesis. It can undergo various transformations to yield valuable products.
Case Study: Synthesis of Functionalized Compounds
In organic chemistry, this compound can be utilized for:
- Alkylation Reactions : It can serve as an alkylating agent, facilitating the introduction of trichlorosilyl groups into organic molecules.
- Silylation Reactions : The trichlorosilyl group enhances reactivity, allowing for the formation of siloxanes and other silicon-containing compounds.
For instance, reactions involving this compound have been documented to yield functionalized nitriles that are crucial for developing pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trichlorosilyl)butanenitrile involves its ability to form stable complexes with various substrates. The trichlorosilyl group can interact with nucleophiles, facilitating the formation of new bonds. This reactivity is exploited in catalysis and organic synthesis to create complex molecular structures. The nitrile group can also participate in reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
(a) Trichlorosilanes
- Lower molecular weight (149.48 g/mol) and boiling point (66 °C), making it more volatile but less thermally stable .
- 3-Cyanopropyltrichlorosilane (Cl₃Si(CH₂)₃CN): Shares a nitrile group but has a shorter alkyl chain. Higher density (1.26 g/cm³) and comparable hydrophobicity (LogP ~3.8), suggesting similar surface-binding behavior but differences in steric effects during reactions.
(b) Nitrile-Functionalized Silanes
- Trimethylsilylacetonitrile ((CH₃)₃SiCH₂CN) : Contains a trimethylsilyl group instead of trichlorosilyl. Lower reactivity toward hydrolysis due to reduced electrophilicity at silicon. Higher flash point (112 °C) but lower molecular weight (141.29 g/mol).
Physicochemical Properties
Research Findings and Limitations
- Safety Profile : Its corrosivity (R34) parallels other trichlorosilanes, necessitating stringent handling protocols.
Gaps in Evidence: The provided materials lack direct comparative data with structurally similar compounds (e.g., 3-cyanopropyltrichlorosilane). Further studies on reaction kinetics, spectroscopic comparisons (e.g., FTIR, NMR), and application-specific performance are needed.
Biological Activity
2-Methyl-4-(trichlorosilyl)butanenitrile, with the CAS number 163155-56-4, is a silane compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its trichlorosilyl group, which significantly influences its reactivity and biological interactions. The presence of the nitrile functional group also contributes to its chemical properties, making it a subject of interest in synthetic and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes that are critical for cellular signaling or metabolic processes.
- Cellular Effects : Studies indicate that this compound can affect cell proliferation and migration, suggesting a role in cancer biology. It has been observed to suppress the growth of certain cancer cell lines, indicating its potential as an anticancer agent.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| Study 1 | H4 Neuroglioma Cells | Inhibition of cell proliferation | Interaction with KATP channels |
| Study 2 | MCF-7 Breast Cancer | Suppression of migration | Modulation of signaling pathways |
| Study 3 | HepG2 Liver Cells | Induction of apoptosis | Activation of caspase pathways |
Case Study 1: Anticancer Activity
A recent study investigated the effects of this compound on H4 neuroglioma cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Inhibition of Metabolic Enzymes
Another study focused on the inhibition of specific metabolic enzymes by this compound. It was found that at low micromolar concentrations, it effectively inhibited the activity of enzymes involved in glucose metabolism, suggesting potential applications in diabetes management.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is expected to be absorbed through oral or parenteral routes.
- Distribution : Due to its lipophilic nature, it may distribute widely in body tissues.
- Metabolism : Preliminary studies suggest that it undergoes metabolic transformations that could enhance or reduce its biological activity.
- Excretion : Primarily excreted via renal pathways after metabolism.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-4-(trichlorosilyl)butanenitrile, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution or silane-functionalization reactions. A common approach involves reacting 2-methyl-3-butenenitrile with trichlorosilane in the presence of a platinum catalyst (e.g., Karstedt’s catalyst) under anhydrous conditions. Solvent choice (e.g., toluene or DMF) and temperature (80–120°C) critically affect reaction kinetics and yield. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 240.8°C at 760 mmHg) is recommended .
- Key Parameters : Catalyst loading (0.1–1 mol%), inert atmosphere (N₂/Ar), and moisture-free solvents to prevent premature hydrolysis of the trichlorosilyl group .
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Workflow :
- GC-MS : Quantify purity using a DB-5MS column with helium carrier gas; compare retention times and mass spectra against standards.
- ¹H/¹³C NMR : Confirm structure via characteristic signals (e.g., δ 1.2–1.5 ppm for methyl groups, δ 2.5–3.0 ppm for cyano-adjacent protons).
- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values (C₅H₈Cl₃NSi; MW 216.568) .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 99.5°C).
- Spill Management : Neutralize with sodium bicarbonate or sand; avoid water to prevent exothermic hydrolysis .
Advanced Research Questions
Q. How can silanization protocols using this compound be optimized for surface functionalization?
- Experimental Design :
- Substrate Pretreatment : Clean surfaces (e.g., SiO₂, glass) with piranha solution (H₂SO₄:H₂O₂ 3:1) to enhance silane adhesion.
- Reaction Conditions : Use anhydrous toluene, 1–5 mM silane concentration, and 12–24 hr reaction time. Monitor film thickness via ellipsometry.
- Post-Treatment : Cure at 110°C for 1 hr to crosslink silane layers.
Q. How to resolve contradictions in reported stability under aqueous vs. anhydrous conditions?
- Contradiction Analysis :
- Hypothesis Testing : Expose the compound to controlled humidity levels (0–80% RH) and monitor hydrolysis via ²⁹Si NMR or conductivity measurements.
- Findings : Hydrolysis rates increase exponentially above 40% RH, generating HCl and silanols. Stabilize with desiccants (e.g., molecular sieves) in storage .
Q. What computational methods predict the compound’s reactivity in novel organosilicon reactions?
- Modeling Approach :
- DFT Calculations : Use B3LYP/6-31G(d) to simulate reaction pathways (e.g., nucleophilic attack at the silicon center).
- Parameters : Optimize geometries for transition states and calculate activation energies (ΔG‡).
- Validation : Compare predicted vs. experimental yields in allylation or hydrosilylation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
